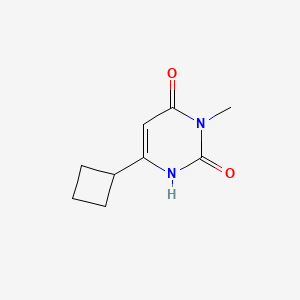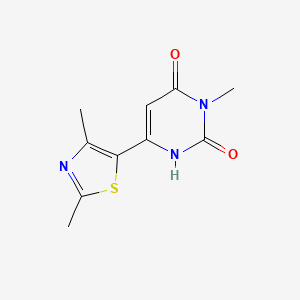
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methodologies for the synthesis of novel derivatives of tetrahydropyrimidine-diones, including those related to the specified compound. These synthetic approaches often involve multi-component reactions, such as the Biginelli reaction, and aim to generate complex molecules with potential for further chemical modifications and biological testing. For instance, the cascade synthesis of imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives showcases the versatility of such compounds in organic synthesis (Kravchenko et al., 2014). Moreover, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirin with Barbituric Acid highlights the compound's role in the formation of novel heterocyclic structures (Link et al., 1981).
Biological Applications
The compound and its derivatives have been investigated for their biological activities. For example, antiparasitic activity studies have demonstrated the potential of highly conjugated pyrimidine-2,4-dione derivatives against pathogens such as Plasmodium falciparum and Leishmania infantum, showcasing the compound's relevance in the development of new therapeutic agents (Azas et al., 2003). Additionally, the synthesis and evaluation of thiazolidin-4-one, oxazolidin-4-one, and imidazolidin-4-one derivatives from 6-amino-1,3-dimethyluracil have revealed their antioxidant and antimicrobial properties, further underscoring the chemical versatility and potential utility of these compounds in pharmacological contexts (Al-Adhami & Al-Majidi, 2021).
Mechanistic Studies
Mechanistic studies have also been a focal point of research, aiming to understand the chemical behavior of tetrahydropyrimidine-dione derivatives under various conditions. Such research provides insights into the potential transformations and reactivity patterns of these compounds, which is crucial for their application in synthetic chemistry and drug design. For instance, investigations into the reaction mechanisms and the synthesis of pyrimidine annelated heterocycles contribute to a deeper understanding of the compound's chemical properties and its utility in the creation of novel heterocyclic compounds (Majumdar et al., 2001).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or activation of the target, which can result in a variety of biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often related to their targets of action .
Result of Action
Thiazole derivatives are known to have a variety of effects, often related to their mode of action and the biochemical pathways they affect .
Eigenschaften
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(14)13(3)10(15)12-7/h4H,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARKCQFUGIWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)N(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethyl-1,3-thiazol-5-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



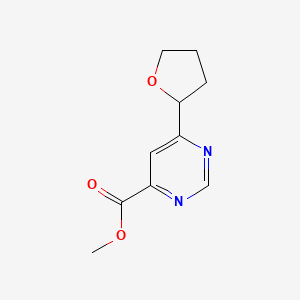
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)
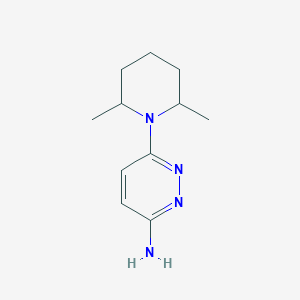
![2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1484098.png)

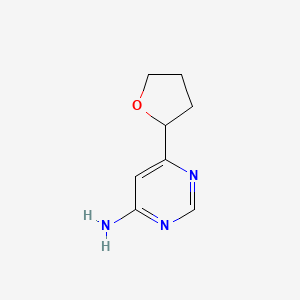
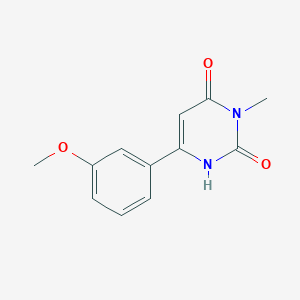
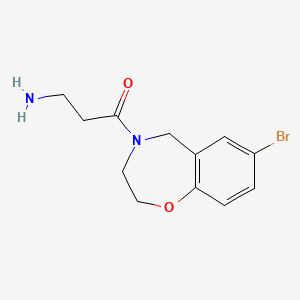
![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)
![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)

![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)
